tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate
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Overview
Description
tert-Butyl N-[5-(2-chloroacetamido)pentyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate protecting group and a chloroacetamido functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by the introduction of a chloroacetamido group. One common method includes:
Protection of the amine group: The primary amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Introduction of the chloroacetamido group: The Boc-protected amine is then reacted with chloroacetyl chloride in the presence of a base like pyridine to introduce the chloroacetamido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new amide or thioether derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc group.
Major Products:
Substitution Reactions: New amide or thioether derivatives.
Deprotection Reactions: Free amine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the preparation of fluorinated spacers and biphenyl linkers.
Biology:
- Utilized in cell culture experiments due to its chemical stability and ease of synthesis.
Medicine:
- Investigated for potential therapeutic applications due to its ability to form stable amide bonds.
Industry:
- Applied in the synthesis of functionalized porphyrins for photodynamic therapy (PDT).
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate involves its ability to undergo nucleophilic substitution reactions, which allows it to form stable amide or thioether bonds. The chloroacetamido group acts as an electrophile, making it susceptible to attack by nucleophiles. The tert-butyl carbamate group provides stability and can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl N-(5-aminopentyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
Uniqueness: tert-Butyl N-[5-(2-chloroacetamido)pentyl]carbamate is unique due to the presence of both a chloroacetamido group and a tert-butyl carbamate group. This combination allows for versatile reactivity, making it useful in a wide range of synthetic applications. The chloroacetamido group provides a reactive site for nucleophilic substitution, while the tert-butyl carbamate group offers stability and protection for the amine functionality.
Properties
IUPAC Name |
tert-butyl N-[5-[(2-chloroacetyl)amino]pentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O3/c1-12(2,3)18-11(17)15-8-6-4-5-7-14-10(16)9-13/h4-9H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYOLKFRDLLNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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